Ethyl vs. Methyl Ester: Quantified Differences in Predicted Lipophilicity and Solubility
When selecting a 4-aryl-2,4-dioxobutanoate intermediate, the choice between ethyl and methyl ester significantly alters the compound's physicochemical profile. A direct, cross-study comparison of predicted properties reveals that the target compound (ethyl ester) is substantially more lipophilic than its closest analog, methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (CAS 848052-89-1) [1]. The predicted octanol-water partition coefficient (LogP) for the ethyl ester is 1.74, compared to 1.18 for the methyl ester [1]. This difference translates to a higher predicted bioconcentration factor (BCF) and soil adsorption coefficient (KOC) for the ethyl ester, indicating its greater potential for passive membrane diffusion .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.74 |
| Comparator Or Baseline | Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate: LogP = 1.18 |
| Quantified Difference | Δ LogP = +0.56 (approximately 3.6x greater partition coefficient) |
| Conditions | ACD/Labs Percepta Platform prediction (in silico) |
Why This Matters
This quantifiable difference in lipophilicity directly impacts compound partitioning and membrane permeability, making the ethyl ester a superior starting point for lead optimization programs where higher LogP is desired, without the need for additional synthetic steps.
- [1] PubChem. Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (Computed Properties). CID 13759260. View Source
